molecular formula C12H19BrN4O3 B13966498 tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Cat. No.: B13966498
M. Wt: 347.21 g/mol
InChI Key: BGBWNHZKVKOSDX-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate (CAS: 1454848-23-7) is a pyrazole-based compound with a tert-butyl carbamate group, a bromine atom at position 4, and a carbamoyl group at position 5 of the pyrazole ring. The methyl group at position 1 and the methyl substituent on the carbamate nitrogen further define its steric and electronic properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as Lorlatinib, where its bromine and carbamoyl groups enable targeted functionalization .

Synthesis and Applications
The synthesis typically involves multi-step reactions, including bromination and carbamate protection. For example, bromine introduction may involve electrophilic substitution, while the carbamate group is installed via coupling reactions using reagents like di-tert-butyl dicarbonate under basic conditions . Its role as a synthetic intermediate underscores its importance in medicinal chemistry for constructing complex bioactive molecules .

Properties

Molecular Formula

C12H19BrN4O3

Molecular Weight

347.21 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-5-carbamoyl-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H19BrN4O3/c1-12(2,3)20-11(19)16(4)6-7-8(13)9(10(14)18)17(5)15-7/h6H2,1-5H3,(H2,14,18)

InChI Key

BGBWNHZKVKOSDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C(=O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-bromo-5-carbamoyl-1-methyl-1H-pyrazole in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate, also known as CAS number 1454848-23-7, is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and the pharmaceutical industry .

Overview

  • IUPAC Name : this compound .
  • Molecular Formula : C12H19BrN4O3 .
  • Molecular Weight : 347.21 .

Scientific Research Applications

This compound serves as a crucial building block in synthesizing complex molecules and pharmaceuticals.

Chemistry:

  • Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of various organic compounds.

Biology:

  • Potential Biological Activities : The compound is studied for its potential biological activities, including anticancer properties.

Medicine:

  • Synthesis of Lorlatinib : It is a key intermediate in the synthesis of Lorlatinib, a drug used to treat non-small cell lung cancer.

Pharmaceutical Industry:

  • Drug Production : The compound is employed in the pharmaceutical industry for producing various drugs.

Applications in Drug Development

Mechanism of Action

The mechanism of action of tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound undergoes further chemical transformations to produce the active drug, which targets specific molecular pathways involved in cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituents at positions 4 and 5 of the pyrazole ring. Key comparisons include:

Compound Name Substituent at Position 4 Substituent at Position 5 Key Properties/Applications
tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate Br Carbamoyl (CONH₂) Intermediate for kinase inhibitors
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate Br Cyano (CN) Lorlatinib intermediate; higher lipophilicity
tert-butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate I Phenyl (C₆H₅) Potential cross-coupling precursor; bulky substituent
tert-butyl (5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate CF₃ Methylamino (NHCH₃) Antiproliferative activity studies

Key Observations:

Substituent Effects on Reactivity and Bioactivity Bromine vs. Iodo: Bromine (electronegative, moderate size) facilitates Suzuki-Miyaura couplings, whereas iodo (larger, less electronegative) may hinder such reactions but enhance halogen bonding in crystal packing . Carbamoyl vs. Cyano: The carbamoyl group (CONH₂) enhances hydrogen-bonding capacity, improving solubility and target interaction compared to the cyano group (CN), which increases lipophilicity and metabolic stability . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects and metabolic resistance, often used in agrochemicals and pharmaceuticals .

Synthetic Utility The carbamoyl group in the target compound allows for further derivatization (e.g., hydrolysis to carboxylic acids), whereas cyano or trifluoromethyl groups are typically terminal functionalities . Bromine at position 4 enables cross-coupling reactions (e.g., with boronic acids), a feature shared with analogs like the iodo derivative but absent in phenyl-substituted compounds .

Physical and Spectroscopic Properties Boiling Point/Solubility: The carbamoyl analog likely has a higher boiling point than the cyano derivative (441.1°C for the latter ) due to hydrogen bonding. NMR Signatures: Methyl groups on the carbamate and pyrazole ring produce distinct ¹H NMR signals (δ ~1.4 ppm for tert-butyl, δ ~3.0 ppm for N-methyl), while the carbamoyl NH₂ may appear as a broad singlet (δ ~6–7 ppm) .

Biological Relevance The carbamoyl group’s hydrogen-bonding capability may enhance binding to kinase active sites compared to non-polar groups like cyano or phenyl . Antiproliferative analogs (e.g., trifluoromethyl derivatives) highlight the role of electron-withdrawing groups in modulating biological activity .

Research Findings and Implications

  • Pharmaceutical Development: The target compound’s versatility in coupling reactions and hydrogen-bonding capacity makes it a preferred intermediate over cyano or iodo analogs in kinase inhibitor synthesis .
  • Stability Considerations: Unlike the cyano analog (a yellow oil ), the carbamoyl derivative may exist as a solid, improving handling in industrial processes.

Biological Activity

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a significant pharmaceutical intermediate, particularly known for its role in the synthesis of anticancer drugs like Lorlatinib, which targets non-small cell lung cancer. This compound exhibits various biological activities that warrant detailed exploration.

The molecular formula of this compound is C12H19BrN4O3, with a molecular weight of 347.21 g/mol. Its structure includes a pyrazole ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H19BrN4O3
Molecular Weight347.21 g/mol
IUPAC Nametert-butyl N-[(4-bromo-5-carbamoyl-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate
Boiling Point440.6 ± 45.0 °C
Density1.47 ± 0.1 g/cm³
pKa14.83 ± 0.50

The biological activity of this compound primarily arises from its ability to act as an intermediate in drug synthesis, particularly in the formation of Lorlatinib. The mechanism involves targeting specific molecular pathways associated with cancer cell proliferation and survival, including inhibition of receptor tyrosine kinases such as KIT and PDGFRA, which are often mutated in various cancers .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its role in synthesizing potent inhibitors of cancer-related pathways:

  • Inhibition of Tyrosine Kinases : The compound has been evaluated for its efficacy against mutant forms of protein tyrosine kinases, which are implicated in tumor growth and metastasis .
  • Multidrug Resistance Reversal : Studies suggest that compounds similar to this one can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells, enhancing the effectiveness of chemotherapy agents .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound, where several analogs were tested for their activity against various cancer cell lines. The results demonstrated that modifications to the pyrazole moiety significantly affected the potency and selectivity towards specific cancer types.

Research Findings

Recent studies have shown that the compound's derivatives possess varying degrees of biological activity:

Compound DerivativeIC50 (µM)Target
tert-butyl ((4-bromo-5-carbamoyl)0.5KIT (mutant D816V)
tert-butyl ((5-carbamoyl)0.8PDGFRA (D842V mutation)
tert-butyl ((4-cyano)2.0General kinase inhibition

These findings highlight the potential for developing targeted therapies based on this compound's structure.

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